Dabigatran-Ethylester

Übersicht

Beschreibung

Dabigatran-Ethylester ist eine synthetische Verbindung, die als Zwischenprodukt bei der Herstellung von Dabigatran-Etexilat, einem direkten Thrombin-Inhibitor, dient. Dabigatran-Etexilat ist weit verbreitet als Antikoagulans zur Vorbeugung und Behandlung thromboembolischer Erkrankungen wie Schlaganfall und tiefer Venenthrombose .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter Nitrierung, Cyanierung, Pinner-Reaktion, Veresterung, Reduktion und Alkylierung . Ein gängiger Ansatz beginnt mit 4-Chlor-3-nitrobenzoesäure, die einer Acylchlorierung, Acylamidierung, Aminierung, Hydrierung, Cyclisierung, Pinner-Reaktion und Veresterung unterzogen wird, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel nach einer konvergenten Synthesemethode. Dabei werden Acylamidin- und Benzimidazol-Derivate hergestellt, die anschließend kondensiert werden, um das Endprodukt zu bilden . Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.

Wissenschaftliche Forschungsanwendungen

Dabigatran-Ethylester wird hauptsächlich in der pharmazeutischen Industrie zur Synthese von Dabigatran-Etexilat verwendet. Seine Anwendungen erstrecken sich auf:

Chemie: Als Schlüsselzwischenprodukt in der organischen Synthese.

Biologie: In Studien zur Blutgerinnung und Thrombin-Inhibition.

Medizin: Zur Entwicklung von Antikoagulanzientherapien.

Industrie: In der großtechnischen Produktion von Antikoagulanzien

Wirkmechanismus

This compound selbst hat keinen direkten Wirkmechanismus, da es sich um eine Zwischenverbindung handelt. Sein aktiver Metabolit, Dabigatran, entfaltet seine antikoagulierende Wirkung, indem er spezifisch und selektiv Thrombin, ein Schlüsselenzym in der Blutgerinnungskaskade, hemmt . Dabigatran bindet sowohl an freies als auch an gerinnungsgebundenes Thrombin und verhindert die Umwandlung von Fibrinogen in Fibrin, wodurch die Gerinnungsbildung verhindert wird .

Biochemische Analyse

Biochemical Properties

Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows Dabigatran Ethyl Ester to inhibit the coagulation process effectively .

Cellular Effects

Dabigatran Ethyl Ester has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dabigatran Ethyl Ester exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran Ethyl Ester can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, Dabigatran Ethyl Ester shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of Dabigatran Ethyl Ester is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, the effects of Dabigatran Ethyl Ester vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of Dabigatran Ethyl Ester to rats and rhesus monkeys .

Metabolic Pathways

Dabigatran Ethyl Ester is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, Dabigatran Ethyl Ester, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .

Transport and Distribution

Dabigatran Ethyl Ester is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dabigatran ethyl ester involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . One common approach starts with 4-chloro-3-nitrobenzoic acid, which undergoes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification to yield dabigatran ethyl ester .

Industrial Production Methods

Industrial production of dabigatran ethyl ester typically follows a convergent synthesis method. This involves the preparation of acyl amidine and benzimidazole derivatives, which are then condensed to form the final product . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dabigatran-Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Umwandlung von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsmittel: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Dabigatran-Etexilat herzustellen .

Wirkmechanismus

Dabigatran ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. its active metabolite, dabigatran, exerts anticoagulant effects by specifically and selectively inhibiting thrombin, a key enzyme in the blood coagulation cascade . Dabigatran binds to both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Argatroban: Ein weiterer direkter Thrombin-Inhibitor, der als Antikoagulans verwendet wird.

Bivalirudin: Ein synthetisches Peptid, das als direkter Thrombin-Inhibitor wirkt.

Lepirudin: Ein rekombinantes Hirudin, das zur Antikoagulation verwendet wird.

Einzigartigkeit

Dabigatran-Ethylester ist einzigartig aufgrund seiner Rolle als Zwischenprodukt bei der Synthese von Dabigatran-Etexilat, das mehrere Vorteile gegenüber traditionellen Antikoagulanzien wie Warfarin bietet. Zu diesen Vorteilen gehören ein vorhersehbares pharmakokinetisches Profil, keine Notwendigkeit für eine routinemässige Überwachung und weniger Nahrungsmittel- und Medikamentenwechselwirkungen .

Eigenschaften

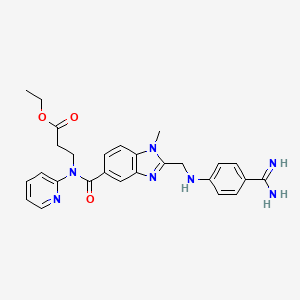

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLLICFSSKPUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332231 | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429658-95-7 | |

| Record name | Dabigatran ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dabigatran ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.